REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([Cl:12])[C:3]=1[NH:13][NH2:14].[CH3:15][O:16][C:17]([C:19]#[C:20][C:21](OC)=[O:22])=[O:18].C[O-].[Na+].[Na]>CO>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:9])([F:11])[F:10])[CH:5]=[C:4]([Cl:12])[C:3]=1[N:13]1[C:21](=[O:22])[CH:20]=[C:19]([C:17]([O:16][CH3:15])=[O:18])[NH:14]1 |f:2.3,^1:27|
|
Name
|
|
Quantity
|
30.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)NN
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C#CC(=O)OC
|
Name
|
sodium methoxide
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.478 mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2.5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 10°-20° C
|
Type
|
STIRRING
|
Details
|
After stirring for an additional period of 1.5 hr
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under a partial vacuum
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
WASH
|
Details
|
washed with water and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)N1NC(=CC1=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.4 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |